N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that features a fluorophenyl group, thiazole rings, and an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Formation of the acetamide linkage: This can be done by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole rings or the acetamide moiety.
Reduction: Reduction reactions could target the carbonyl groups within the thiazole rings.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The molecular targets might include receptors, enzymes, or ion channels, and the pathways involved could be related to signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide
- N-(4-bromophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide
Uniqueness
The presence of the fluorine atom in N-(4-fluorophenyl)-2-((4-(2-oxo-2-(thiazol-2-ylamino)ethyl)thiazol-2-yl)thio)acetamide might confer unique properties, such as increased metabolic stability or altered electronic effects, compared to its chloro or bromo analogs.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2S3/c17-10-1-3-11(4-2-10)19-14(23)9-26-16-20-12(8-25-16)7-13(22)21-15-18-5-6-24-15/h1-6,8H,7,9H2,(H,19,23)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPZZCLTKCUMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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